Heptafluorobutyryl chloride

Catalog No.
S749494
CAS No.
375-16-6
M.F
C4ClF7O
M. Wt
232.48 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Heptafluorobutyryl chloride

CAS Number

375-16-6

Product Name

Heptafluorobutyryl chloride

IUPAC Name

2,2,3,3,4,4,4-heptafluorobutanoyl chloride

Molecular Formula

C4ClF7O

Molecular Weight

232.48 g/mol

InChI

InChI=1S/C4ClF7O/c5-1(13)2(6,7)3(8,9)4(10,11)12

InChI Key

WFELVFKXQJYPSL-UHFFFAOYSA-N

SMILES

C(=O)(C(C(C(F)(F)F)(F)F)(F)F)Cl

Canonical SMILES

C(=O)(C(C(C(F)(F)F)(F)F)(F)F)Cl

Heptafluorobutyryl chloride is an organic compound with the molecular formula C4ClF7O and a molecular weight of 232.484 g/mol. It is classified as a chlorinated fluorinated carbon compound, specifically a derivative of butyric acid where all hydrogen atoms are replaced by fluorine atoms except for one, which is replaced by a chlorine atom. The IUPAC name for this compound is 2,2,3,3,4,4,4-heptafluorobutanoyl chloride. Heptafluorobutyryl chloride is a colorless liquid at room temperature and has a boiling point of approximately 39 °C at standard atmospheric pressure .

Heptafluorobutyryl chloride is a corrosive and reactive compound. Here are some safety concerns:

  • Corrosive: Contact with skin and eyes can cause severe irritation and burns [].
  • Toxic: Inhalation and ingestion can be harmful [].
  • Moisture Sensitive: Reacts with water to release hydrochloric acid fumes, which are irritating to the respiratory system [].
  • Flammable: Flammable when exposed to heat or flame [].
Typical of acyl chlorides. Notably, it can undergo hydrolysis to form heptafluorobutyric acid and hydrochloric acid:

C4ClF7O+H2OC4F7COOH+HCl\text{C}_4\text{ClF}_7\text{O}+\text{H}_2\text{O}\rightarrow \text{C}_4\text{F}_7\text{COOH}+\text{HCl}

Additionally, it can react with alcohols to form esters and with amines to form amides. The presence of the highly electronegative fluorine atoms contributes to the reactivity of heptafluorobutyryl chloride in nucleophilic acyl substitution reactions .

Heptafluorobutyryl chloride can be synthesized through several methods:

  • Fluorination of Butyric Acid: This method involves the direct fluorination of butyric acid using fluorinating agents such as sulfur tetrafluoride or xenon difluoride followed by chlorination.
  • Reaction of Heptafluorobutyric Acid with Thionyl Chloride: Heptafluorobutyric acid can be converted into heptafluorobutyryl chloride by reacting it with thionyl chloride, which facilitates the replacement of the hydroxyl group with a chlorine atom.
  • Direct Chlorination: In some cases, chlorination of perfluorobutyric acid derivatives may yield heptafluorobutyryl chloride .

Heptafluorobutyryl chloride has several applications in various fields:

  • Chemical Synthesis: It serves as an important reagent in organic synthesis for introducing heptafluorobutyryl groups into molecules.
  • Fluorinated Polymers: It can be used in the production of fluorinated polymers which possess unique thermal and chemical resistance properties.
  • Agrochemicals: Its derivatives may find applications in developing agrochemicals due to their potential efficacy against pests .

Due to its reactivity, heptafluorobutyryl chloride can interact with various nucleophiles including water, alcohols, and amines. The interactions typically lead to the formation of corresponding acids, esters, or amides. Studies on these interactions are crucial for understanding its reactivity profile and potential applications in synthetic chemistry .

Heptafluorobutyryl chloride shares similarities with other fluorinated acyl chlorides and organic compounds. Below is a comparison highlighting its uniqueness:

CompoundFormulaUnique Features
Heptafluorobutyryl ChlorideC4ClF7OHighly reactive acyl chloride; used in synthesis
Perfluoroacetic AcidC2F4O2Fully fluorinated; used in polymer synthesis
Perfluorobutyric AcidC4F7O2Similar structure; lacks chlorine; more stable
Trifluoroacetic AcidC2F3O2Less complex; widely used in biochemical applications

Heptafluorobutyryl chloride is unique due to its specific combination of seven fluorine atoms and one chlorine atom, which significantly influences its chemical behavior compared to other similar compounds .

XLogP3

3.2

Boiling Point

38.5 °C

GHS Hazard Statements

Aggregated GHS information provided by 44 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H318 (88.64%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive

Other CAS

375-16-6

Wikipedia

Heptafluorobutyryl chloride

Use Classification

PFAS (per- and polyfluoroalkyl substances) -> OECD Category

General Manufacturing Information

Butanoyl chloride, 2,2,3,3,4,4,4-heptafluoro-: ACTIVE

Dates

Modify: 2023-08-15

Explore Compound Types